

In-Depth Technical Guide: Psoralen-triethylene glycol azide (CAS 1352815-11-2)

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Compound of Interest

Compound Name: *Psoralen-triethylene glycol azide*

Cat. No.: *B15558944*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-triethylene glycol azide (CAS No. 1352815-11-2) is a specialized chemical probe designed for the in-vivo analysis of RNA structure and interactions. This molecule uniquely combines the photoreactive properties of a psoralen core with the versatility of an azide group, facilitated by a triethylene glycol linker. This design enables its use in advanced molecular biology techniques, most notably the Cross-linking of Matched RNAs and Deep Sequencing (COMRADES) method, to map RNA-RNA interactions within living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, experimental protocols, and key applications.

Core Compound Specifications

Psoralen-triethylene glycol azide is a cell-permeable molecule that enables the covalent trapping of RNA duplexes upon UVA irradiation. The azide moiety allows for subsequent bio-orthogonal conjugation, such as click chemistry, for enrichment and analysis.

Property	Value	Reference
CAS Number	1352815-11-2	
Molecular Formula	C ₂₃ H ₃₀ N ₄ O ₆	
Molecular Weight	458.52 g/mol	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	
Storage	Store at -20°C	
Appearance	Solid	
Chemical Name	3-(13-Azido-5,8,11-trioxa-2-azatridec-1-yl)-2,5,9-trimethyl-7H-furo[3,2-g]benzopyran-7-one	

Mechanism of Action

The utility of **Psoralen-triethylene glycol azide** stems from the dual functionalities of its psoralen and azide components.

3.1. RNA Cross-linking by the Psoralen Moiety

Psoralens are tricyclic aromatic compounds that intercalate into nucleic acid duplexes, primarily at 5'-UpA sites. Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), the psoralen moiety forms covalent cyclobutane adducts with pyrimidine bases (thymine, uracil, and cytosine) on opposite strands, resulting in an interstrand cross-link. This effectively "freezes" RNA-RNA interactions in their native conformation within the cell.

3.2. Bio-orthogonal Handle via the Azide Group

The terminal azide group serves as a bio-orthogonal handle for copper-catalyzed or copper-free click chemistry. This allows for the covalent attachment of a reporter molecule, such as

biotin, to the cross-linked RNA complexes. This tagging is crucial for the subsequent enrichment and purification of these complexes from the total cellular RNA population.

Key Applications: The COMRADES Method

Psoralen-triethylene glycol azide is a key reagent in the COMRADES (Cross-linking of Matched RNAs and Deep Sequencing) method, a powerful technique to globally map RNA-RNA interactions in vivo. This method has been successfully applied to elucidate the RNA genome architecture of viruses such as Zika and SARS-CoV-2 within infected cells.

Quantitative Performance in COMRADES

Parameter	Observation	Reference
Chimeric Reads (COMRADES vs. Control)	COMRADES libraries show a significantly higher percentage of chimeric reads, indicative of successful cross-linking and ligation of interacting RNA strands. One study reported approximately 4-fold more chimeric reads in the COMRADES sample compared to the control.	
Enrichment of Target RNA	The dual enrichment strategy (initial pulldown of a specific RNA and subsequent pulldown of biotinylated cross-linked fragments) can achieve up to a 1,000-fold enrichment of the RNA of interest.	

Experimental Protocols

5.1. Synthesis of **Psoralen-triethylene glycol azide**

While a specific, detailed synthesis protocol for **Psoralen-triethylene glycol azide** is not readily available in the public domain, a plausible synthetic route can be proposed based on the synthesis of similar psoralen and PEG-azide derivatives. The general strategy would likely involve the functionalization of a psoralen derivative (e.g., 4'-aminomethyl-4,5',8-trimethylpsoralen) with a triethylene glycol linker that is subsequently terminated with an azide group. This would typically involve standard organic chemistry reactions such as amide bond formation and nucleophilic substitution to introduce the azide.

5.2. In-vivo RNA Cross-linking using **Psoralen-triethylene glycol azide** (COMRADES Protocol)

This protocol is adapted from the methodology described for the COMRADES technique.

- **Cell Preparation:** Culture cells of interest to the desired confluency. For viral studies, infect the cells with the virus and incubate for the desired period.
- **Psoralen Incubation:** Wash the cells with PBS and incubate with **Psoralen-triethylene glycol azide** (e.g., at a final concentration of 0.4 mg/mL in a suitable buffer like OptiMEM) for 20 minutes.
- **UVA Cross-linking:** Place the cells on ice and irradiate with 365 nm UV light for 10 minutes using a UV cross-linker.
- **Cell Lysis and RNA Extraction:** Lyse the cells and extract the total RNA using a standard RNA extraction kit.

5.3. Biotinylation via Click Chemistry

- **RNA Fragmentation:** Fragment the extracted RNA to a suitable size range for sequencing.
- **Click Reaction:** Perform a copper-free click chemistry reaction to attach a biotin moiety to the azide group on the psoralen-cross-linked RNA. This typically involves using a dibenzocyclooctyne (DBCO)-functionalized biotin reagent.
- **Purification:** Purify the biotinylated, cross-linked RNA to remove unreacted components.

5.4. Enrichment of Cross-linked RNA

- **Streptavidin Affinity Purification:** Use streptavidin-coated magnetic beads to capture the biotinylated RNA complexes.
- **Washing:** Perform stringent washes to remove non-specifically bound RNA.
- **Elution:** Elute the enriched, cross-linked RNA from the beads.

5.5. Library Preparation for Next-Generation Sequencing

- **Proximity Ligation:** Perform proximity ligation on one half of the enriched RNA sample to create chimeric RNA molecules from the cross-linked fragments. The other half serves as a control where the cross-links are reversed before ligation.
- **Cross-link Reversal:** Reverse the psoralen cross-links by exposing the RNA to short-wave UV light (254 nm).
- **Reverse Transcription and Library Construction:** Synthesize cDNA from the ligated RNA and prepare a sequencing library compatible with the desired NGS platform (e.g., Illumina). This involves adapter ligation and PCR amplification.
- **Sequencing:** Sequence
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